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Abstract
Chelidonine, a principal isoquinoline alkaloid isolated from Chelidonium majus L. (Greater

Celandine), has a long history in traditional medicine.[1][2] Its hydrochloride salt is often utilized

in research to enhance solubility. Modern pharmacological studies have revealed that

Chelidonine hydrochloride possesses a broad spectrum of biological activities, including

potent anticancer, anti-inflammatory, antimicrobial, and neuro-active properties.[3][4] This

technical guide provides an in-depth overview of the multifaceted biological activities of

Chelidonine hydrochloride, focusing on its molecular mechanisms, quantitative efficacy, and

the experimental protocols used for its evaluation. The information is curated to support

researchers and professionals in the fields of pharmacology and drug development.

Anticancer Activity
Chelidonine hydrochloride exhibits significant cytotoxic and anti-proliferative effects across a

wide range of cancer cell lines.[4] Its anticancer activity is primarily mediated through the

induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related processes.[5][6]

Mechanisms of Action
Induction of Apoptosis: Chelidonine is a potent inducer of programmed cell death (apoptosis)

in malignant cells.[2][4] In pancreatic cancer cells, it upregulates the p53 and GADD45a
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signaling pathways, leading to increased expression of p21 and subsequent cleavage of

caspase-3, a key executioner of apoptosis.[7][8] In melanoma and gastric carcinoma cells,

apoptosis is also facilitated through caspase-dependent pathways.[5][9] Furthermore,

chelidonine can trigger apoptosis by generating reactive oxygen species (ROS), causing

DNA fragmentation and altering the mitochondrial membrane potential.[10]

Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle, primarily

at the G2/M phase.[6][10][11] This is achieved by disrupting microtubule polymerization and

downregulating the expression of key cell cycle proteins such as Cdk1 and cyclin B1.[9][10]

In some cases, prolonged M phase arrest can lead to mitotic slippage and cell death.[9]

Inhibition of Malignancy: In melanoma cells, chelidonine has been shown to suppress

migration and invasion by attenuating the epithelial-mesenchymal transition (EMT) process.

[5] It also enhances the antitumor effect of other chemotherapeutic agents, such as

lenvatinib in hepatocellular carcinoma cells, by inhibiting EMT.[12]

Key Signaling Pathways in Anticancer Activity
Chelidonine modulates several critical signaling pathways to exert its anticancer effects.

p53/GADD45a Pathway: In pancreatic cancer, chelidonine activates the tumor suppressor

p53 and the DNA damage-inducible gene GADD45a. This activation forms a positive

feedback loop, stabilizing p53 and promoting the expression of cell cycle inhibitors like p21,

ultimately leading to apoptosis.[7]
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Chelidonine-induced apoptosis via the p53/GADD45a pathway.[7]

TLR4/NF-κB and PI3K/AKT Pathways: In melanoma, chelidonine inactivates both the Toll-

like receptor 4 (TLR4)/NF-κB and the PI3K/AKT signaling pathways.[5][13] Downregulation
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of these pathways, which are crucial for cell survival and proliferation, contributes to the

observed inhibition of melanoma cell malignancy.[5][13]
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Inhibition of melanoma malignancy by Chelidonine.[5][13]

Quantitative Anticancer Data
The cytotoxic and anti-proliferative effects of Chelidonine are often quantified by IC₅₀ (half-

maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.
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Cell Line Cancer Type Parameter Value (µM) Citation

MHCC97-H
Hepatocellular

Carcinoma
IC₅₀ 7.72 [12]

LM-3
Hepatocellular

Carcinoma
IC₅₀ 6.34 [12]

FaDu
Head and Neck

Squamous Cell
EC₅₀ 1.0 [14]

HLaC78
Head and Neck

Squamous Cell
EC₅₀ 1.6 [14]

MEL270 Melanoma - 0.5 - 5.0 [5][13]

C918 Melanoma - 0.5 - 5.0 [5][13]

BxPC-3
Pancreatic

Cancer
- 0.5 - 5.0 [7]

MIA PaCa-2
Pancreatic

Cancer
- 0.5 - 5.0 [7]

SGC-7901
Gastric

Carcinoma
- 10.0 [9]

*Significant

inhibition of cell

viability observed

in this

concentration

range.

Concentration

used to induce

mitotic slippage

and apoptosis.

Anti-inflammatory Activity
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Chelidonine hydrochloride demonstrates potent anti-inflammatory properties both in vitro and

in vivo.[3] Its primary mechanism involves the modulation of the NF-κB signaling pathway, a

central regulator of inflammation.[15][16]

Mechanism of Action
Chelidonine suppresses inflammatory responses by inhibiting the production of key pro-

inflammatory mediators. In macrophages and other cell types, it significantly reduces the

lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E2 (PGE2),

tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][10][16] This is achieved by

downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2

(COX-2).[3]

Key Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of chelidonine are predominantly linked to the inhibition of the

TLR4/NF-κB pathway.[3][16] Upon stimulation by agents like LPS or TNF-α, this pathway is

activated. Chelidonine intervenes by inhibiting the phosphorylation and subsequent

degradation of IκBα, the inhibitory protein of NF-κB.[3][15] This action prevents the nuclear

translocation of the p65 subunit of NF-κB, thereby blocking the transcription of numerous pro-

inflammatory genes.[3][15]
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Chelidonine's inhibition of the NF-κB signaling pathway.[3][15]

Antimicrobial Activity
Extracts of Chelidonium majus and its purified alkaloids, including chelidonine, exhibit notable

antimicrobial activity.[17][18]
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Spectrum of Activity
Chelidonine is active against various pathogens:

Bacteria: It shows efficacy against Gram-positive bacteria such as Staphylococcus aureus

and Enterococcus faecalis.[17] It has also demonstrated inhibitory effects against the Gram-

negative bacterium Escherichia coli.[19]

Fungi: Strong antifungal activity has been observed against Candida species, including

Candida albicans.[17][20]

Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial

effectiveness.

Organism Activity MIC Citation

Candida albicans Antifungal 62.5 mg/L [19][20]

Gram-positive

pathogens
Antibacterial 31.25 - 62.5 mg/L [17]

Refers to C. majus

MeOH extracts where

chelidonine is a major

component.

Other Biological Activities
Cholinesterase Inhibition
Chelidonine acts as a reversible inhibitor of both acetylcholinesterase (AChE) and

butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter

acetylcholine.[1][2][21] This activity suggests potential applications in neurological conditions

where cholinergic transmission is impaired.[2]
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Enzyme Source IC₅₀ (µM) Citation

Acetylcholinesterase

(AChE)
Human 26.8 [22][23]

Butyrylcholinesterase

(BuChE)
Human 31.9 [22][23]

Experimental Protocols
The evaluation of Chelidonine hydrochloride's biological activities involves a range of

standard laboratory techniques.

General Experimental Workflow for Anticancer
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A typical workflow for in vitro anticancer drug screening.

Cell Viability and Proliferation Assay (MTT Assay)
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) into 96-well plates and allow them to

adhere overnight.[14]

Treatment: Replace the culture medium with fresh medium containing increasing

concentrations of Chelidonine hydrochloride (e.g., 0.1 to 10 µM) and a vehicle control

(e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7][14]

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 1

mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[14]

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent

(e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate

reader. The amount of formazan dye is proportional to the number of viable cells.[14]

Western Blot Analysis
Cell Lysis: Treat cells with Chelidonine hydrochloride for the desired time. Lyse the cells in

a suitable buffer (e.g., Tris-HCl) containing a protease inhibitor cocktail.[7]

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).[7]

Electrophoresis: Denature and separate equal amounts of protein (e.g., 30 µg) on an SDS-

polyacrylamide gel (e.g., 12% SDS-PAGE).[7]

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[7]

Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g.,

5% non-fat milk) to prevent non-specific binding. Incubate the membrane with primary

antibodies specific to the proteins of interest (e.g., p53, cleaved caspase-3, β-actin)

overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an

enhanced chemiluminescence (ECL) detection system. Normalize band densities to a

loading control like β-actin.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Cell Treatment: Culture and treat cells with Chelidonine hydrochloride as described for the

viability assay.

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V

and propidium iodide (PI) to the cell suspension.

Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the stained cells using a flow

cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late

apoptotic/necrotic cells will be positive for both stains.[7][8]

Conclusion
Chelidonine hydrochloride is a pharmacologically versatile alkaloid with well-documented

biological activities. Its potent anticancer effects are driven by the induction of apoptosis and

cell cycle arrest through the modulation of key signaling pathways, including p53, NF-κB, and

PI3K/AKT. Its significant anti-inflammatory activity, primarily through the inhibition of the NF-κB

pathway, highlights its potential for treating inflammatory disorders. Furthermore, its

antimicrobial and cholinesterase-inhibiting properties broaden its therapeutic potential. The

comprehensive data and established protocols presented in this guide serve as a valuable

resource for the scientific community, encouraging further investigation into the clinical

applications of this promising natural compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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